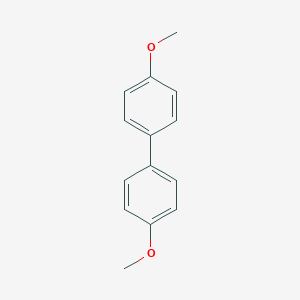

4,4'-Dimetoxi-1,1'-bifenilo

Descripción general

Descripción

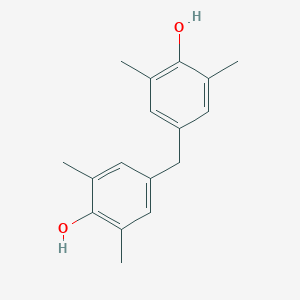

4,4’-Dimethoxy-1,1’-biphenyl, also known as 4,4’-Bianisole, is an organic compound with the formula C14H14O2 . It has a molecular weight of 214.2598 .

Molecular Structure Analysis

The molecular structure of 4,4’-Dimethoxy-1,1’-biphenyl consists of two phenyl rings connected by a carbon-carbon single bond, with each phenyl ring substituted with a methoxy group at the para position . The structure reveals the existence of two C-H⋯π and a weak π…π interaction which are primarily responsible for the stability of the crystal packing .Physical And Chemical Properties Analysis

4,4’-Dimethoxy-1,1’-biphenyl is a solid with a melting point of 179-180 °C (subl.) (lit.) . It has a molecular weight of 214.26 .Aplicaciones Científicas De Investigación

4,4'-Dimetoxi-1,1'-bifenilo: , también conocido como 4,4'-DIMETOXIBIFENILO, es un compuesto químico con aplicaciones potenciales en diversos campos de la investigación científica. A continuación, se presentan algunas de las aplicaciones únicas basadas en la información disponible:

Estudios de rotación y libración molecular

Este compuesto se ha utilizado para estudiar la rotación acoplada del grupo metilo y la libración del grupo metoxi. Estos estudios son cruciales para comprender la dinámica molecular y pueden tener implicaciones en la ciencia de los materiales y la ingeniería molecular .

Análisis de la estructura cristalina

This compound: se ha sintetizado y caracterizado mediante diversas técnicas espectroscópicas como FT-IR, 1H y 13C RMN, y métodos SC-XRD. El análisis de su estructura cristalina revela interacciones que son principalmente responsables de la estabilidad del empaquetamiento cristalino .

Aplicaciones en la ciencia de los materiales

La estructura de This compound sugiere usos potenciales en la ciencia de los materiales debido a la presencia de grupos voluminosos de triciclodecano y un núcleo central de bifenilo rígido. Estas características podrían explotarse en el desarrollo de nuevos materiales con propiedades específicas.

Estudios de complejación

La investigación ha indicado que este compuesto puede formar complejos estables con constantes de complejación de hasta 10^5 M^−1. Esta propiedad es particularmente interesante para crear nuevas entidades químicas a través de la complejación .

Safety and Hazards

Mecanismo De Acción

Target of Action

4,4’-Dimethoxy-1,1’-biphenyl, also known as 4,4’-DIMETHOXYBIPHENYL, is an organic compound It’s known to be used as an intermediate in the production of liquid crystal materials , suggesting it may interact with certain molecular structures involved in these materials.

Mode of Action

It’s known that the compound can undergo coupled methyl-group rotation and methoxy-group libration . This suggests that it may interact with its targets through these dynamic processes, potentially influencing the properties of the resulting materials.

Biochemical Pathways

Given its use in the production of liquid crystal materials , it’s likely that it plays a role in the synthesis and assembly of these materials.

Pharmacokinetics

Its physical and chemical properties such as its molecular weight of 21426 , melting point of 179-180 °C , and solubility in organic solvents like ether and acetone can influence its bioavailability and pharmacokinetics.

Result of Action

Its use as an intermediate in the production of liquid crystal materials suggests that it contributes to the properties of these materials, potentially influencing their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-1,1’-biphenyl. For instance, its solubility in organic solvents like ether and acetone suggests that the presence and concentration of these solvents can affect its action. Additionally, its melting point of 179-180 °C indicates that temperature can influence its stability and efficacy.

Propiedades

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175593 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-80-1 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2132-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)